单磷酸异丙替诺福韦

描述

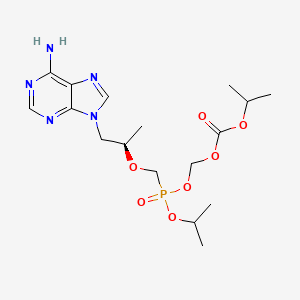

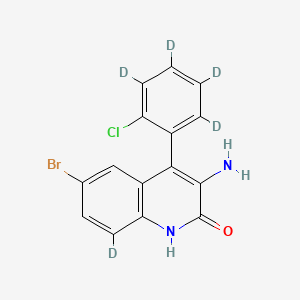

Mono-POC Isopropyl Tenofovir is a mixture of diastereomers . It is a metabolite of Tenofovir , which is an acyclic phosphonate nucleotide analogue and a reverse transcriptase inhibitor . It is used as an anti-HIV agent and an antiviral .

Molecular Structure Analysis

The molecular formula of Mono-POC Isopropyl Tenofovir is C17H28N5O7P . The molecular weight is 445.41 .Physical And Chemical Properties Analysis

Mono-POC Isopropyl Tenofovir has a molecular weight of 445.41 . Its boiling point is predicted to be 592.3±60.0 °C, and its density is predicted to be 1.41±0.1 g/cm3 . It is stored under inert atmosphere at -20°C . It is slightly soluble in chloroform, DMSO, and methanol .科学研究应用

Virology

Mono-POC Isopropyl Tenofovir is a key player in the fight against viral infections, particularly HIV. It acts as a nucleotide reverse transcriptase inhibitor (NRTI), blocking the replication of viral RNA into DNA, a crucial step in the viral life cycle . This compound has been pivotal in the development of antiretroviral therapies, offering patients improved outcomes and quality of life.

Oncology

In the field of oncology, research has explored the use of Mono-POC Isopropyl Tenofovir for its potential antitumor effects. While primarily known for its antiviral properties, the mechanisms by which it inhibits viral replication may also be applicable to the inhibition of cancer cell proliferation .

Immunology

Immunological applications of Mono-POC Isopropyl Tenofovir include its use as an immunomodulatory agent. Studies have investigated its impact on immune cell function, particularly in the context of HIV, where it may help in preserving immune system integrity and preventing opportunistic infections .

Pharmacology

Mono-POC Isopropyl Tenofovir’s pharmacological profile is characterized by its prodrug nature, designed to enhance bioavailability and reduce toxicity. Its active form, tenofovir diphosphate, exhibits potent antiviral activity with a favorable safety profile, making it a cornerstone of modern antiretroviral therapy regimens .

Toxicology

Toxicological studies of Mono-POC Isopropyl Tenofovir focus on its safety and side effect profile. It has been found to be a more tolerable option compared to older antiretroviral agents, with fewer adverse effects on kidney function and bone density, which are critical considerations in long-term HIV management .

Biochemistry

In biochemistry, Mono-POC Isopropyl Tenofovir is of interest due to its role in cellular processes. Its incorporation into the DNA chain by viral reverse transcriptase leads to premature chain termination, an action that is studied for its intricate molecular interactions and potential applications beyond HIV treatment .

Molecular Biology

Molecular biology research has delved into the mechanism of action of Mono-POC Isopropyl Tenofovir at the cellular level. Its transformation into the active diphosphate form within cells and subsequent interference with viral DNA polymerase is a subject of ongoing study, with implications for the development of new antiviral agents .

Clinical Research

In clinical research, Mono-POC Isopropyl Tenofovir is being evaluated for its effectiveness in various therapeutic contexts, including its repurposing for emerging infectious diseases such as COVID-19. Its well-established safety and efficacy profile in HIV treatment make it a promising candidate for drug repurposing initiatives .

安全和危害

未来方向

Tenofovir, another nucleotide analog used extensively for HIV treatment and pre-exposure prophylaxis (PrEP), has also been hypothesized as effective in COVID-19 . No data on tenofovir’s efficacy in coronavirus infections other than COVID-19 are currently available, although information relating to SARS-CoV-2 infection is starting to come out .

属性

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N5O7P/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20)/t13-,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJDJJPKNNEZLC-SGSXECEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858141 | |

| Record name | Propan-2-yl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-POC Isopropyl Tenofovir | |

CAS RN |

1246812-40-7 | |

| Record name | Propan-2-yl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mono-POC Isopropyl Tenofovir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040YAR2IE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is Mono-POC Isopropyl Tenofovir and why is it important in the context of Tenofovir Disoproxil Fumarate production?

A1: Mono-POC Isopropyl Tenofovir (6c) is an impurity identified during the development of Tenofovir Disoproxil Fumarate []. This compound is a synthetic byproduct arising from incomplete esterification during drug synthesis. Its presence, even in trace amounts, can potentially impact the quality, safety, and efficacy of the final drug product. Identifying and characterizing impurities like Mono-POC Isopropyl Tenofovir is crucial for quality control purposes in pharmaceutical manufacturing [].

Q2: Can you provide some information about the structural characterization of Mono-POC Isopropyl Tenofovir?

A2: While the provided research abstract [] mentions the synthesis and characterization of Mono-POC Isopropyl Tenofovir (6c), it does not provide specific details regarding its molecular formula, weight, or spectroscopic data. Further research and analysis would be needed to obtain this structural information.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)

![2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one](/img/structure/B587651.png)